5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-11-14(19-23-15)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHJUUQKYJPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki coupling reaction between a chlorophenyl boronic acid and the isoxazole ring.
Attachment of Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and ring-opened products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-n-(2-morpholinoethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen Substitution Variations
5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide
- Molecular Formula : C₁₆H₁₈FN₃O₃; MW : 319.33 g/mol.
- Key Differences : Fluorine replaces chlorine at the phenyl para position. Fluorine’s higher electronegativity and smaller atomic radius may enhance metabolic stability but reduce lipophilicity compared to chlorine.
- Activity Implications : Fluorinated analogs often exhibit improved bioavailability but may show reduced binding affinity to hydrophobic enzyme pockets compared to chlorinated derivatives.
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
- Molecular Formula: C₁₁H₁₀NO₃; MW: 207.61 g/mol.
- Key Differences : Methoxy group replaces chlorine. The electron-donating methoxy group increases solubility but may diminish electrophilic reactivity, reducing interactions with nucleophilic biological targets.
N-Substituent Modifications
5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide
- Key Features: N-linked methylisoxazole instead of morpholinoethyl.
N-Phenethyl Analogs
- Example : 5-(4-Fluorophenyl)-N-phenethylisoxazole-3-carboxamide (similarity index: 0.93 to the target compound).
- Impact : Phenethyl’s aromaticity increases lipophilicity, enhancing blood-brain barrier penetration but risking higher off-target effects.
Core Heterocycle Variations
Thiazole/Thiophene Derivatives
- Example : N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide.
- Key Differences : Thiazole or thiophene rings replace isoxazole. Thiophene’s sulfur atom enhances π-π stacking but may reduce metabolic stability compared to isoxazole’s oxygen.
Triazolidine Derivatives
- Example: 5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Enzyme Inhibition and Binding Affinity
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger size and polarizability enhance hydrophobic interactions in enzyme active sites, as seen in diarylisoxazole-3-carboxamides inhibiting mitochondrial proteins ().
- Morpholinoethyl Group: The morpholine ring’s oxygen atoms facilitate hydrogen bonding with residues like Asp/Glu, critical for compounds targeting kinases or proteases.
Pharmacokinetic Properties
Comparative Data Table
Biological Activity
5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by research findings and data tables.
Compound Overview
- IUPAC Name : 5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)isoxazole-3-carboxamide
- Molecular Formula : C₁₆H₁₈ClN₃O₃
- CAS Number : 909090-75-1
The compound features an isoxazole ring, a carboxamide functional group, and a chlorophenyl substituent at the 5-position, along with a morpholinoethyl group at the nitrogen of the amide. Its unique structure suggests potential for various biological activities, particularly in cancer treatment and as an anti-inflammatory agent .
Biological Activity
Research indicates that 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its structural components may enhance selectivity and potency against specific cancer targets.
- Anti-inflammatory Effects : The morpholino group contributes to solubility and bioavailability, potentially making it effective in reducing inflammation.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease processes, similar to other isoxazole derivatives .
The mechanism of action for 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects including:
- Inhibition of cell cycle progression in cancer cells.
- Induction of apoptosis in malignant cells.
- Modulation of inflammatory pathways through enzyme inhibition.
Comparative Analysis
To better understand the unique properties of 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide, a comparison with similar compounds is essential.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-isoxazole-3-carboxylic acid | Structure | Anticancer activity |
| N-(4-Methoxyphenyl)-isoxazole-3-carboxamide | Structure | Antioxidant properties |
| 5-(1H-indazol-5-yl)-N-(2-pyridin-4-ylethyl)isoxazole-3-carboxamide | Structure | Kinase inhibition |
The presence of both the chlorophenyl and morpholinoethyl groups in 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide may confer unique biological activities compared to its analogs, enhancing its potential efficacy as a therapeutic agent.
Case Studies and Research Findings
Recent studies have explored the anticancer efficacy of this compound in various cancer cell lines. For instance:
- Study on MCF-7 Cells : The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to controls.
These findings underscore the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(4-Chlorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide?
The synthesis typically involves coupling the isoxazole-3-carboxylic acid scaffold with a morpholinoethylamine derivative. Key steps include:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under Huisgen conditions .
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the isoxazole-3-carboxylic acid to 2-morpholinoethylamine. Reaction yields (~18–25%) depend on solvent choice (DMF or DCM) and purification via column chromatography .
- Purification : Recrystallization or preparative HPLC to isolate the final product, with characterization via / NMR and HRMS .
Basic: How is structural characterization of this compound validated in academic research?
- Spectroscopic analysis : NMR (500 MHz, DMSO-d6) confirms the presence of the chlorophenyl group (δ 7.51–7.30 ppm) and morpholine protons (δ 3.50–2.70 ppm). NMR identifies the isoxazole carbonyl at ~170 ppm .
- Mass spectrometry : HRMS (ESI-TOF) verifies molecular weight ([M+H] calculated within 1 ppm error) .
- Melting point : Determined via differential scanning calorimetry (DSC) to assess purity (e.g., 214–216°C with decomposition) .
Basic: What in vitro models are used to evaluate its biological activity?
- Mitochondrial assays : Isolated mouse liver mitochondria treated with the compound (1% DMSO) to study effects on membrane potential (Rh123 fluorescence) and calcium retention capacity (Calcium Green-5N) .
- Cell-based assays : Cultured cells (e.g., HEK293) exposed to 1–50 µM doses to assess cytotoxicity (MTT assay) or target engagement (e.g., kinase inhibition) .
- Zebrafish models : Used for preliminary toxicity screening (e.g., LC) and bioavailability studies .
Advanced: How can Design of Experiments (DoE) optimize its synthesis?
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent, catalyst) affecting yield .
- Response surface methodology (RSM) : Central composite designs model nonlinear relationships between factors (e.g., reaction time vs. purity) .
- Case study : A 3 factorial design reduced reaction steps from 5 to 3 while improving yield by 30% in analogous isoxazole syntheses .
Advanced: How are structure-activity relationships (SAR) explored for this compound?
- Scaffold modifications : Compare derivatives with altered substituents (e.g., replacing morpholinoethyl with piperazinyl groups) to assess potency shifts in target assays .
- Pharmacophore mapping : Computational alignment with co-crystallized ligands (e.g., ATP-binding sites) identifies critical hydrogen bonds (morpholine oxygen) and hydrophobic interactions (chlorophenyl group) .
- Bioisosteric replacement : Substitute the isoxazole ring with thiazole or oxadiazole to evaluate metabolic stability .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Normalize protocols for variables like DMSO concentration (<1%), cell passage number, and mitochondrial isolation methods .
- Meta-analysis : Pool data from independent studies (e.g., IC values) to identify outliers using Grubbs’ test .
- Mechanistic follow-up : Use knock-out models (e.g., CRISPR-edited cells) to confirm on-target effects if off-target activity is suspected .
Advanced: What computational strategies enhance its design and optimization?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states for isoxazole formation .
- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase targets) to prioritize derivatives with improved residence times .
- Machine learning (ML) : Train models on public bioactivity datasets (ChEMBL) to predict ADMET properties .
Advanced: What mechanistic insights are derived from its mitochondrial effects?
- Mitochondrial permeability transition pore (mPTP) : The compound’s inhibition of Ca-induced swelling (measured spectrophotometrically) suggests mPTP modulation .
- ROS modulation : Fluorometric assays (DCFH-DA probe) reveal dose-dependent reduction in reactive oxygen species (ROS) in stressed mitochondria .
- ATP synthesis : Polarographic measurements (Clark electrode) show uncoupling effects at >10 µM, indicating protonophoric activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
